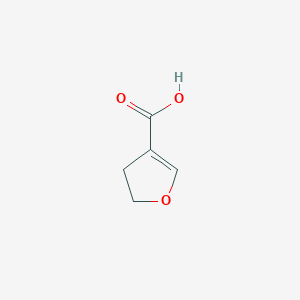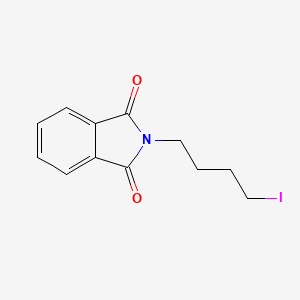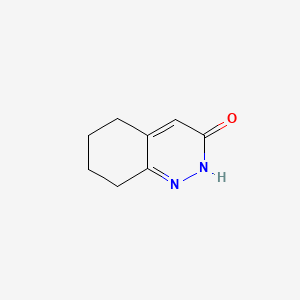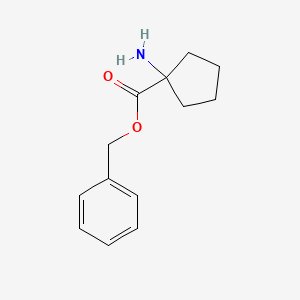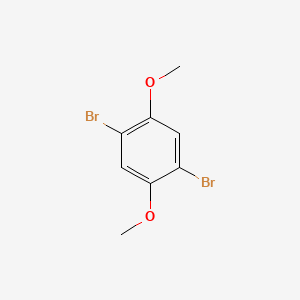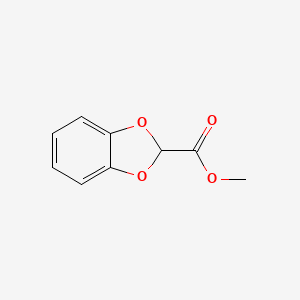
1,3-苯并二氧杂环-2-羧酸甲酯
描述
“Methyl 1,3-benzodioxole-2-carboxylate” is an organic compound with the formula C9H8O4 . It is also known as “1,3-Benzodioxole-2-carboxylic acid methyl ester” and has a molecular weight of 180.16 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives has been reported in several studies . One approach involves the use of computer-aided drug discovery techniques to screen artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . Another method involves microwave-assisted green synthesis, which offers advantages such as time efficiency, increased yield, and environmental friendliness .Molecular Structure Analysis
The molecular structure of “Methyl 1,3-benzodioxole-2-carboxylate” is characterized by strong C-H…N and weak C-H…O hydrogen bonds, and further stabilized by C-O…π interactions . The molecules display a flattened herringbone arrangement in the crystal structure .科学研究应用
1. 单糖绝对构型的测定
- 应用: Nishida 等人 (1991) 的研究表明,2-叔丁基-2-甲基-1,3-苯并二氧杂环-4-羧酸可用于通过非对映异构反应测定单糖的构型和旋光纯度 (Nishida 等人,1991).
2. 晶体结构分析
- 应用: 分析了 N-[(+)-2-叔丁基-2-甲基-1,3-苯并二氧杂环-4-羰基]-L-苯丙氨酸甲酯的晶体结构,以确定 (+)-TBMB 羧酸的绝对构型,表明其在结构阐明中的作用 (Nishida 等人,1991).
3. 内皮素受体拮抗剂
- 应用: Tasker 等人 (1997) 开发了一种含有苯并二氧杂环基团的化合物 A-127722,作为内皮素受体的有效拮抗剂。这突出了其在受体拮抗剂开发中的应用 (Tasker 等人,1997).
4. 光谱发光特性
- 应用: Kozlov 等人 (2010) 研究了甲基六氢苯并[a]吖啶-9-和-[c]吖啶-10-羧酸盐的光谱发光特性,提供了对这些化合物发光行为的见解 (Kozlov 等人,2010).
5. 单糖的荧光测定
- 应用: Bai 等人 (1997) 开发了一种使用异头 2-甲基-2-β-萘基-1,3-苯并二氧杂环 4-羧化的全 O 甲基化单糖的 D、L 构型的荧光测定方法,证明了其在单糖高灵敏度测定中的应用 (Bai 等人,1997).
安全和危害
“Methyl 1,3-benzodioxole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
The future directions for “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives could involve their use as auxin receptor agonists for enhancing root growth and crop production . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .
属性
IUPAC Name |
methyl 1,3-benzodioxole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQQTKETXOUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342037 | |
| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-benzodioxole-2-carboxylate | |
CAS RN |
57984-85-7 | |
| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)
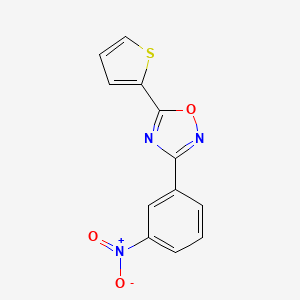
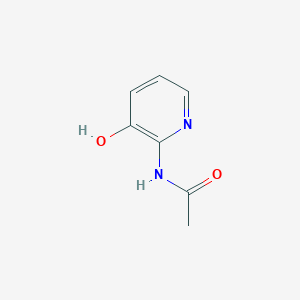

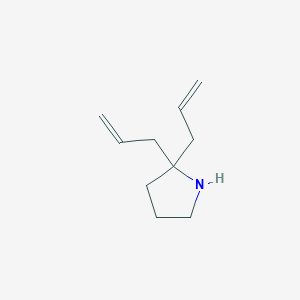

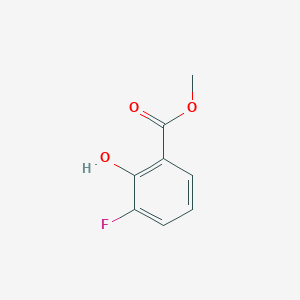

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
